molecular formula C13H17NOS B4828055 N-cyclopropyl-2-(isopropylthio)benzamide

N-cyclopropyl-2-(isopropylthio)benzamide

Cat. No.: B4828055
M. Wt: 235.35 g/mol
InChI Key: ONMGRVVDERIMDM-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(isopropylthio)benzamide is a substituted benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and an isopropylthio (-S-CH(CH₃)₂) substituent at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₆NO₂S, with a calculated molecular weight of 250.07 g/mol.

Properties

IUPAC Name

N-cyclopropyl-2-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-9(2)16-12-6-4-3-5-11(12)13(15)14-10-7-8-10/h3-6,9-10H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMGRVVDERIMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
N-cyclopropyl-2-(isopropylthio)benzamide N-cyclopropyl, 2-(isopropylthio) C₁₃H₁₆NO₂S 250.07 High lipophilicity; potential thioether-mediated reactivity
4-Isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide 4-isopropyl, N-thiadiazol-2-yl C₁₂H₁₃N₃OS 263.31 Heterocyclic N-thiadiazole; antimicrobial applications
4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide 4-cyano, N-cyclopropyl, N-thiophenmethyl C₁₆H₁₄N₂OS 282.07 Electron-withdrawing cyano group; possible CNS activity
N-cyclopropyl-2-{[(methylamino)acetyl]amino}benzamide N-cyclopropyl, 2-ureido C₁₃H₁₇N₃O₂ 247.29 Polar urea-like substituent; solubility studies
N-(cyclopropylmethyl)-2-hydroxybenzamide N-cyclopropylmethyl, 2-hydroxy C₁₁H₁₃NO₂ 191.23 Hydroxyl group enhances water solubility
Key Observations:

Lipophilicity: The isopropylthio group in the target compound increases lipophilicity compared to hydroxyl (e.g., ) or ureido (e.g., ) substituents. This property may enhance membrane permeability but reduce aqueous solubility.

Steric Effects :

  • Cyclopropyl substituents (common in , and the target compound) impart steric bulk, which may hinder metabolic degradation or improve target selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-2-(isopropylthio)benzamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-2-(isopropylthio)benzamide

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